Stereochemical Identity: Defined (R)-Enantiomer vs. Racemic Mixture (CAS 2212-06-8)
(R)-2-((4-Bromophenoxy)methyl)oxirane (CAS 129098-56-2) is the defined (R)-configured single enantiomer, differentiated from the racemic mixture 2-[(4-bromophenoxy)methyl]oxirane (CAS 2212-06-8), which is a 1:1 mixture of (R)- and (S)-enantiomers. The (R)-enantiomer has a computed XLogP3 of 2.3 and a topological polar surface area of 21.8 Ų, properties that are identical between the two enantiomers but differ in stereochemical outcome during nucleophilic ring-opening [1]. The racemate is commercially available from TCI with a purity of >97.0% (GC) and a melting point range of 48.0–52.0 °C . The (R)-enantiomer is reported with a melting point of 54.6–55.6 °C , representing a ~3–6 °C elevation relative to the racemate.
| Evidence Dimension | Melting point (indicative of enantiomeric purity and crystalline packing) |
|---|---|
| Target Compound Data | 54.6–55.6 °C (single (R)-enantiomer) |
| Comparator Or Baseline | 48.0–52.0 °C (racemic mixture, CAS 2212-06-8) |
| Quantified Difference | ~3–7 °C higher melting point for the single enantiomer vs. racemate |
| Conditions | Differential scanning calorimetry / melting point apparatus; data from vendor specifications and ChemicalBook. |
Why This Matters
A higher and sharper melting point is characteristic of enantiopure crystalline solids versus racemic mixtures, serving as a practical quality indicator during receipt and storage; procurement of the (R)-enantiomer rather than the racemate ensures stereochemical fidelity in asymmetric syntheses where the (S)-enantiomer could produce unwanted diastereomers or biological off-target effects.
- [1] PubChem. (R)-2-((4-Bromophenoxy)methyl)oxirane. Compound Summary, CID 1809109. Computed Properties: XLogP3 = 2.3, Topological Polar Surface Area = 21.8 Ų. Retrieved 2026-05-06. View Source
